molecular formula C18H17NO4 B12431452 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid

2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid

Cat. No.: B12431452
M. Wt: 311.3 g/mol
InChI Key: GAFUVHKMKJLBPP-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid typically involves the following steps:

    Formation of the Enoyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 4-methoxycinnamic acid.

    Amidation Reaction: The 4-methoxycinnamic acid is then reacted with methylamine to form the corresponding amide.

    Coupling with Benzoic Acid: The final step involves the coupling of the amide with benzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound is a methyl ester derivative with similar structural features.

Uniqueness

2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid is unique due to the presence of both a methoxy group and a methylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid

InChI

InChI=1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22)

InChI Key

GAFUVHKMKJLBPP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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